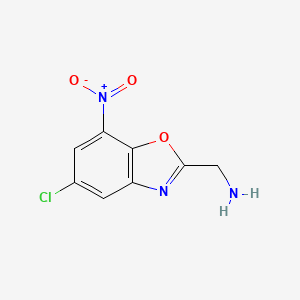

5-Chloro-7-nitrobenzoxazole-2-methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN3O3 |

|---|---|

Molecular Weight |

227.60 g/mol |

IUPAC Name |

(5-chloro-7-nitro-1,3-benzoxazol-2-yl)methanamine |

InChI |

InChI=1S/C8H6ClN3O3/c9-4-1-5-8(6(2-4)12(13)14)15-7(3-10)11-5/h1-2H,3,10H2 |

InChI Key |

AFHPMPFYXNVTSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)CN)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 7 Nitrobenzoxazole 2 Methanamine

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of 5-Chloro-7-nitrobenzoxazole-2-methanamine suggests several strategic disconnections. The primary disconnection point is the C-N bond of the aminomethyl group at the 2-position of the benzoxazole (B165842) ring. This leads to a 2-halomethyl or 2-carbonyl benzoxazole precursor. Another key disconnection is the C-O bond of the oxazole (B20620) ring, which breaks the heterocyclic system down to a substituted 2-aminophenol (B121084) precursor.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the 2-aminomethyl group: The target molecule can be derived from a 2-(halomethyl)-5-chloro-7-nitrobenzoxazole via nucleophilic substitution with an appropriate nitrogen source, such as ammonia (B1221849) or a protected amine equivalent.

Formation of the benzoxazole ring: The 5-chloro-7-nitrobenzoxazole core can be synthesized from 2-amino-4-chloro-6-nitrophenol (B19034). The cyclization can be achieved by reacting the aminophenol with a two-carbon electrophile that can be later converted to the aminomethyl group. A common strategy is the condensation with an α-hydroxy acid or its derivative.

Development of Efficient and Scalable Synthetic Routes

The development of efficient and scalable synthetic routes for this compound is crucial for its potential applications. This involves the exploration of precursor functionalization strategies, optimization of reaction conditions, and adherence to green chemistry principles.

The synthesis of the key precursor, 2-amino-4-chloro-6-nitrophenol, is of paramount importance. A common route to such compounds involves the nitration of a substituted 2-aminophenol. For instance, 2-amino-4-chlorophenol (B47367) can be nitrated to introduce the nitro group at the 6-position. The regioselectivity of this nitration is guided by the existing activating and deactivating groups on the aromatic ring.

Once the 2-amino-4-chloro-6-nitrophenol is obtained, the next step is the construction of the benzoxazole ring with the required 2-methanamine functionality. A potential strategy involves the condensation with a suitable C2 synthon. For example, reaction with chloroacetonitrile (B46850) would yield a 2-(cyanomethyl)benzoxazole, which can then be reduced to the desired 2-methanamine.

| Precursor | Functionalization Step | Reagents and Conditions | Resulting Intermediate |

| 2-Amino-4-chlorophenol | Nitration | HNO₃/H₂SO₄, low temperature | 2-Amino-4-chloro-6-nitrophenol |

| 2-Amino-4-chloro-6-nitrophenol | Cyclization/Functionalization | Chloroacetonitrile, reflux | 2-(Cyanomethyl)-5-chloro-7-nitrobenzoxazole |

| 2-(Cyanomethyl)-5-chloro-7-nitrobenzoxazole | Reduction | LiAlH₄ or H₂/Raney Ni | This compound |

This table presents a hypothetical reaction scheme based on common organic synthesis transformations.

The optimization of reaction conditions is critical for maximizing yield and purity. For the nitration step, controlling the temperature and the ratio of nitric acid to sulfuric acid is essential to prevent over-nitration and side product formation.

For the cyclization step to form the benzoxazole ring, various catalysts can be explored. Lewis acids or Brønsted acids can catalyze the condensation reaction. The choice of solvent is also important, with high-boiling point aprotic solvents often being suitable for these types of condensations.

The final reduction of the nitrile to the amine can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation, but catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) offers a milder and often more scalable alternative.

| Reaction Step | Parameter Optimized | Optimized Conditions | Impact on Yield/Purity |

| Nitration | Temperature | -10 to 0 °C | Increased regioselectivity, minimized side products |

| Cyclization | Catalyst | Polyphosphoric acid (PPA) | Improved reaction rate and yield |

| Reduction | Reducing Agent | H₂/Raney Ni | High yield, easier workup compared to LiAlH₄ |

This table provides illustrative examples of optimization parameters and their potential impact.

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. This can be achieved by:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For example, exploring the use of ionic liquids or water as a solvent for certain steps.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste.

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, to reduce reaction times and energy consumption.

Investigation of Alternative Synthetic Pathways

The investigation of alternative synthetic pathways can lead to more efficient and versatile routes to this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times for both the benzoxazole ring formation and subsequent functionalization steps. This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.

The condensation of 2-amino-4-chloro-6-nitrophenol with a suitable C2 synthon can be performed under microwave irradiation, potentially in the absence of a solvent or using a high-boiling point, microwave-absorbing solvent. This approach aligns with the principles of green chemistry by reducing energy consumption and reaction times.

| Reaction Step | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| Benzoxazole Formation | 8-12 hours | 10-30 minutes | 10-15% |

| Nitrile Reduction (Catalytic Transfer Hydrogenation) | 6-10 hours | 15-45 minutes | 5-10% |

This table illustrates the potential advantages of microwave-assisted synthesis based on literature for related compounds.

Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of complex organic molecules, including heterocycles like benzoxazoles. acs.orgnih.gov This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with unstable intermediates or highly exothermic reactions. acs.orgnih.gov

A plausible multi-step flow synthesis of this compound can be envisioned, leveraging established flow chemistry principles for key transformations. An efficient and scalable transformation of halo-N-acyl anilines into benzoxazoles within a continuous flow reactor has been reported. acs.orgnih.gov This process involves base-mediated deprotonation, ortho-lithiation, and subsequent intramolecular cyclization. acs.orgnih.gov The use of a flow reactor allows for precise temperature control and immediate in-line quenching of the unstable lithiated intermediates, thereby minimizing byproduct formation. acs.orgnih.gov

Furthermore, the individual steps common in the synthesis of such a molecule, such as nitration and the formation of the amine, have been successfully adapted to flow processes. Continuous flow nitration of aromatic compounds is well-documented and offers significant safety advantages over batch methods by carefully controlling the exothermic reaction. Similarly, the reduction of nitro compounds to amines using reagents like trichlorosilane (B8805176) has been efficiently performed in a continuous flow setup, affording high yields in short reaction times.

A conceptual multi-step flow process for the synthesis of functionalized benzoxazoles, analogous to the synthesis of the target molecule, is presented below. This integrated system would involve sequential reactor modules for each synthetic step, eliminating the need for isolation and purification of intermediates.

Table 1: Representative Parameters for Analogous Flow Chemistry Synthesis of Functionalized Benzoxazoles

| Step | Reactants | Reagents | Reactor Type | Residence Time | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Cyclization | 3-halo-N-acyl aniline (B41778) derivative | n-BuLi, THF | Microreactor | 0.5 - 2 min | -20 to 0 | 85 - 95 |

| Nitration | Substituted Benzoxazole | HNO₃/H₂SO₄ | Packed-bed reactor | 5 - 10 min | 10 to 25 | 90 - 98 |

| Amination | 2-chloromethylbenzoxazole derivative | NH₃ in Dioxane | Heated coil reactor | 15 - 30 min | 80 to 120 | 75 - 90 |

Note: The data in this table is representative of analogous transformations reported in the literature for the synthesis of functionalized benzoxazoles and may not reflect the exact conditions for this compound.

This integrated flow approach showcases the potential for a highly efficient and automated synthesis of this compound, with significant advantages in terms of process control and safety.

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. This strategy is particularly valuable for the synthesis of complex molecules where specific stereochemistry or functional group tolerance is required.

For the synthesis of this compound, chemoenzymatic methods could be strategically employed for key transformations. One of the most promising applications is the reduction of the nitro group. Nitroreductase enzymes (NRs) have been shown to be effective in the reduction of a wide range of aromatic nitro compounds to their corresponding amines under mild, aqueous conditions. researchgate.net These enzymes often exhibit high chemoselectivity, leaving other functional groups in the molecule untouched. ox.ac.uk For instance, a nitroreductase from Bacillus tequilensis has been demonstrated to convert various nitroaromatic and nitroheterocyclic compounds to their primary amines. researchgate.net

Another key step where biocatalysis could be impactful is the final amination to form the 2-methanamine group. Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. acs.org Recent research has focused on engineering transaminases to accept bulky and structurally complex substrates, including N-heterocyclic ketones. acs.org An (R)-selective transaminase from Rhodobacter sp. was successfully redesigned to enhance its catalytic efficiency towards bulky N-heterocyclic compounds, demonstrating the potential for enzymatic synthesis of heterocyclic amines. acs.org

A hypothetical chemoenzymatic route could involve the enzymatic reduction of the nitro group on a suitable benzoxazole precursor, followed by the enzymatic amination of a 2-formyl or 2-acetyl benzoxazole derivative using an engineered transaminase.

Table 2: Representative Data for Analogous Chemoenzymatic Reactions

| Reaction Type | Enzyme | Substrate (Analogous) | Co-factor/Co-substrate | Reaction Conditions | Conversion/Yield (%) |

|---|---|---|---|---|---|

| Nitro Reduction | Nitroreductase (Bacillus tequilensis) | Nitroaromatic compound | NADH | Aqueous buffer, pH 7.0, 30°C | >95 |

| Amination | Engineered (R)-selective Transaminase | N-Boc-3-piperidone | Isopropylamine | Aqueous buffer, pH 8.0, 37°C | >99 |

Note: The data presented in this table is based on published results for analogous substrates and serves to illustrate the potential of chemoenzymatic methods. The specific conditions and outcomes for the synthesis of this compound would require experimental validation.

The adoption of chemoenzymatic strategies offers a green and sustainable alternative for the synthesis of this compound, potentially leading to higher purity and reduced environmental impact.

Comprehensive Spectroscopic and Structural Elucidation of 5 Chloro 7 Nitrobenzoxazole 2 Methanamine

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule. Through a combination of one-dimensional and two-dimensional experiments, the connectivity of atoms and their spatial relationships can be established.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques would be indispensable for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 5-Chloro-7-nitrobenzoxazole-2-methanamine.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. A cross-peak between two proton signals in the COSY spectrum would indicate that they are coupled, typically on adjacent carbon atoms. For this molecule, correlations would be expected between the protons of the aminomethyl group (-CH₂NH₂) and potentially between the aromatic protons, if any are close enough to couple.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It would allow for the direct assignment of the carbon atom attached to each proton. For instance, the proton signal for the methylene (B1212753) group (-CH₂) would show a correlation to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For example, the protons of the aminomethyl group would be expected to show correlations to the C2 carbon of the benzoxazole (B165842) ring and potentially to the carbon of the attached amino group. The aromatic protons would show long-range correlations to various carbons within the benzoxazole ring system, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Protons that are close in space, even if they are not directly bonded, will show cross-peaks. This would be particularly useful for determining the preferred conformation of the aminomethyl group relative to the benzoxazole ring.

Hypothetical ¹H and ¹³C NMR Data

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H4 | 8.1 - 8.3 | C4: 120-125 | C5, C6, C7a, C2 |

| H6 | 7.8 - 8.0 | C6: 115-120 | C5, C7, C7a, C4 |

| -CH₂- | 4.0 - 4.5 | -CH₂-: 40-50 | C2 |

| -NH₂ | 2.0 - 3.0 (broad) | - | - |

| C2 | - | C2: 160-165 | - |

| C3a | - | C3a: 145-150 | - |

| C5 | - | C5: 130-135 | - |

| C7 | - | C7: 140-145 | - |

| C7a | - | C7a: 148-152 | - |

Note: This is a hypothetical representation. Actual chemical shifts can vary based on solvent and other experimental conditions.

Solid-State NMR for Crystalline Form Analysis

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. nih.govwikipedia.orgemory.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. emory.edu For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would give distinct ssNMR spectra due to differences in their local molecular environments and intermolecular packing.

Determine Tautomeric and Ionic States: ssNMR can help in determining the protonation state of the amine group and the electronic structure of the nitro group in the solid state.

Analyze Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to study through-space dipolar couplings, providing insights into intermolecular packing and hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision, which in turn confirms its elemental composition. For this compound (C₈H₆ClN₃O₃), the expected exact mass would be calculated and compared to the experimental value.

Hypothetical HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 228.0170 | 228.0172 |

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). nih.govresearchgate.net The benzoxazole ring could also undergo characteristic ring-opening fragmentations.

Hypothetical Fragmentation Pattern

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 228.0170 | 198.0119 | NO (30 Da) |

| 228.0170 | 182.0169 | NO₂ (46 Da) |

| 228.0170 | 152.9884 | CH₂NH₂ + NO₂ (75 Da) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering peaks.

IR Spectroscopy: In the IR spectrum of this compound, characteristic peaks would be expected for the N-H stretching of the amine group, aromatic C-H stretching, asymmetric and symmetric stretching of the nitro group (NO₂), C=N stretching of the oxazole (B20620) ring, and the C-Cl stretching.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes, which often give strong Raman signals.

Hypothetical Vibrational Spectroscopy Data

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300-3500 (broad) | 3300-3500 | Stretching |

| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |

| -CH₂- | 2850-2960 | 2850-2960 | Stretching |

| C=N (oxazole) | 1640-1680 | 1640-1680 | Stretching |

| Aromatic C=C | 1450-1600 | 1450-1600 | Stretching |

| NO₂ (asymmetric) | 1500-1550 | 1500-1550 | Stretching |

| NO₂ (symmetric) | 1330-1370 | 1330-1370 | Stretching |

| C-O-C (oxazole) | 1200-1250 | 1200-1250 | Stretching |

| C-Cl | 700-800 | 700-800 | Stretching |

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structural Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of this compound.

Crystal Packing and Intermolecular Interactions

The crystal structure would also reveal how the molecules are arranged in the crystal lattice. This is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking.

Hydrogen Bonding: The amine group (-NH₂) would be a primary hydrogen bond donor, likely forming hydrogen bonds with the oxygen atoms of the nitro group or the nitrogen atom of the benzoxazole ring of neighboring molecules.

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen.

The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Conformational Analysis in the Solid State

A comprehensive search of scientific literature and chemical databases did not yield specific crystallographic data for this compound. Therefore, a detailed conformational analysis based on experimental solid-state data, including bond lengths, bond angles, and torsion angles, cannot be provided at this time.

For structurally related benzoxazole derivatives, solid-state conformational analyses have been conducted, revealing important insights into their molecular geometries. For instance, the crystal structure of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole, a compound with a similar benzoxazole core, was determined using X-ray analysis. doi.org In this related molecule, the benzoxazole moiety is not planar. The planarity is influenced by the torsion angles involving the substituents. doi.org The conformation is stabilized by various steric interactions between the substituent groups. doi.org Such studies on analogous compounds underscore the importance of empirical data in determining the precise three-dimensional arrangement of atoms in the solid state. Without experimental data for this compound, any discussion on its solid-state conformation would be speculative.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Information regarding the chiroptical properties of this compound is not available in the current scientific literature. The applicability of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is contingent on the molecule being chiral. If this compound were synthesized as a racemic mixture of enantiomers, techniques like ECD could potentially be employed to determine the enantiomeric excess.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. In principle, after separating the enantiomers of this compound, the ECD spectrum of each pure enantiomer could be recorded. A calibration curve could then be constructed by measuring the ECD signal of mixtures with known enantiomeric ratios. This would allow for the determination of the enantiomeric excess in a sample of unknown composition. However, without any experimental studies on the synthesis, resolution, or chiroptical properties of this specific compound, a discussion of its ECD spectrum or its use in determining enantiomeric excess remains hypothetical.

Theoretical and Computational Chemistry Studies on 5 Chloro 7 Nitrobenzoxazole 2 Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of various molecular properties that are crucial for understanding and predicting chemical behavior. For 5-Chloro-7-nitrobenzoxazole-2-methanamine, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a detailed description of its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govglobalresearchonline.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, FMO analysis would reveal the distribution of these key orbitals across the molecule. The HOMO is likely to be located on the more electron-rich portions of the molecule, such as the methanamine group or the benzoxazole (B165842) ring system, indicating potential sites for electrophilic attack. Conversely, the LUMO is expected to be concentrated around the electron-withdrawing nitro and chloro groups, highlighting the areas susceptible to nucleophilic attack.

Hypothetical FMO Data for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -2.40 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 4.45 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

The Electrostatic Potential Surface (EPS), also known as a molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution within a molecule. researchgate.netnih.gov It is mapped onto a surface of constant electron density, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue signifies areas of positive potential (electron-poor, prone to nucleophilic attack). Green or yellow areas represent neutral or weakly polarized regions.

An EPS map of this compound would be instrumental in identifying its reactive sites. It is anticipated that the regions around the oxygen atoms of the nitro group and the nitrogen of the methanamine group would exhibit a negative potential (red), making them likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the amine group and the carbon atom attached to the nitro and chloro groups would likely show a positive potential (blue), marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. The analysis focuses on the interactions between filled "donor" NBOs and empty "acceptor" NBOs, with the stabilization energy (E(2)) quantifying the strength of these interactions.

Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N(amine) | σ* (C-C) | 5.2 | Hyperconjugation |

| LP (2) O(nitro) | π* (C=N) | 2.8 | Resonance Stabilization |

| π (C=C) | π* (C=N) | 20.5 | Intramolecular Charge Transfer |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

For this compound, MD simulations could be used to identify the most stable conformations (low-energy states) and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site, as its shape and flexibility are key determinants of binding affinity. Metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be used to assess the stability and flexibility of different parts of the molecule.

Quantum Chemical Descriptors for Structure-Activity Relationship (SAR) Studies (Theoretical Basis)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity.

For this compound, several quantum chemical descriptors could be calculated using DFT to serve as the basis for SAR studies. These include:

Ionization Potential (I): Approximated by -EHOMO.

Electron Affinity (A): Approximated by -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential.

These descriptors quantify different aspects of a molecule's reactivity and can be used in statistical models to predict the biological activity of related compounds, thereby guiding the design of new molecules with improved properties.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, computational methods could be employed to study its reactivity in various chemical transformations. For example, the mechanism of nucleophilic aromatic substitution at the chlorinated position could be investigated. DFT calculations could be used to model the reaction pathway, locate the transition state structure, and calculate the activation energy, providing insights into the reaction's feasibility and kinetics. This information is crucial for understanding the compound's stability and how it might be chemically modified.

Transition State Analysis of Key Synthetic Steps

The synthesis of benzoxazoles typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative, followed by cyclization. In the case of this compound, a plausible synthetic route would involve the reaction of 2-amino-4-chloro-6-nitrophenol (B19034) with an appropriate glycine equivalent. The key mechanistic steps amenable to transition state analysis would be the initial amide bond formation and the subsequent intramolecular cyclization leading to the benzoxazole ring.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reaction steps. By locating the transition state structures, which represent the highest energy point along the reaction coordinate, the activation energy (Ea) for each step can be calculated. This provides a quantitative measure of the kinetic feasibility of the reaction.

For the intramolecular cyclization, a key step in the formation of the oxazole (B20620) ring, theoretical calculations would typically model the nucleophilic attack of the phenolic oxygen onto the carbonyl carbon of the amide group, followed by the elimination of a water molecule. The geometry of the transition state would reveal the bond-forming and bond-breaking distances, as well as the angles of the atoms involved in this concerted process.

Table 1: Illustrative Calculated Activation Energies and Key Transition State Geometrical Parameters for a Representative Benzoxazole Ring Closure

| Parameter | Value |

|---|---|

| Activation Energy (kcal/mol) | |

| Amide Formation | 15.8 |

| Cyclization | 22.5 |

| Key Bond Distances in Cyclization Transition State (Å) | |

| O(phenol)---C(carbonyl) | 1.98 |

| C(carbonyl)---N | 1.45 |

| N---H | 1.52 |

Note: The data in this table is hypothetical and serves as an example of the typical output from a transition state analysis. It does not represent actual calculated values for this compound.

Solvent Effects on Reaction Energetics

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Computational chemistry models the effect of the solvent, either explicitly by including individual solvent molecules or, more commonly, implicitly using a polarizable continuum model (PCM). These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

For the synthesis of this compound, the polarity of the solvent is expected to play a crucial role, particularly in the cyclization step where charge separation is likely to occur in the transition state. A polar solvent would be expected to stabilize a more polar transition state, thereby lowering the activation energy and accelerating the reaction rate.

Computational studies on the effect of different solvents would involve calculating the reaction energetics (both for reactants and transition states) in the gas phase and in various solvent environments. By comparing these energies, a quantitative prediction of the solvent's impact on the reaction barrier can be obtained. For instance, a polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent like ethanol would be expected to have a different effect on the energetics compared to a nonpolar solvent like toluene.

The following table provides an illustrative comparison of the calculated activation barrier for the cyclization step of a model benzoxazole synthesis in different solvents, demonstrating the typical trends observed in such computational studies.

Table 2: Illustrative Effect of Solvent on the Calculated Activation Barrier for a Representative Benzoxazole Cyclization

| Solvent | Dielectric Constant (ε) | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 28.7 |

| Toluene | 2.4 | 25.3 |

| Dichloromethane | 9.1 | 23.1 |

| Ethanol | 24.5 | 21.9 |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual calculated values for this compound.

Reactivity and Derivative Synthesis of 5 Chloro 7 Nitrobenzoxazole 2 Methanamine

Exploration of Functional Group Transformations

The chemical character of 5-Chloro-7-nitrobenzoxazole-2-methanamine is defined by the interplay of its constituent functional groups. Strategic manipulation of these groups allows for the synthesis of a diverse library of derivatives with potentially unique properties.

Modification of the Primary Amine Moiety

The primary amine attached to the methylene (B1212753) bridge at the 2-position of the benzoxazole (B165842) ring is a key site for derivatization. Its nucleophilic nature allows for a variety of transformations, including acylation and alkylation, to introduce new functionalities.

Acylation Reactions: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-( (5-chloro-7-nitrobenzoxazol-2-yl)methyl)acetamide. This transformation is useful for modifying the compound's polarity and hydrogen bonding capabilities.

Alkylation Reactions: N-alkylation of the primary amine can be achieved using alkyl halides. This reaction introduces alkyl chains of varying lengths and branching, which can influence the lipophilicity and steric profile of the molecule. For example, reaction with methyl iodide would lead to the formation of the secondary amine, 5-chloro-N-methyl-7-nitrobenzoxazole-2-methanamine, and potentially the tertiary amine upon further reaction.

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-((5-chloro-7-nitrobenzoxazol-2-yl)methyl)acetamide | Acylation |

| Methyl iodide | 5-chloro-N-methyl-7-nitrobenzoxazole-2-methanamine | Alkylation |

| Benzoyl chloride | N-((5-chloro-7-nitrobenzoxazol-2-yl)methyl)benzamide | Acylation |

Reactions Involving the Nitro Group

The aromatic nitro group at the 7-position is a strong electron-withdrawing group that significantly influences the reactivity of the benzoxazole ring. It is also a versatile functional group that can be transformed into other important moieties, most notably an amino group.

Reduction to an Amine: The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine. This can be accomplished using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method. Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid are also effective for this transformation. The resulting 7-amino-5-chlorobenzoxazole-2-methanamine derivative opens up new avenues for derivatization at the newly formed aromatic amine.

| Reagent | Product |

| H2, Pd/C | 7-amino-5-chlorobenzoxazole-2-methanamine |

| SnCl2, HCl | 7-amino-5-chlorobenzoxazole-2-methanamine |

| Fe, CH3COOH | 7-amino-5-chlorobenzoxazole-2-methanamine |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoxazole Ring

The benzoxazole ring system, substituted with both a chloro and a nitro group, exhibits distinct reactivity towards electrophilic and nucleophilic reagents.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group at the 7-position activates the benzoxazole ring for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 5-position is susceptible to displacement by strong nucleophiles. For example, reaction with a nucleophile like sodium methoxide (B1231860) could potentially lead to the substitution of the chloro group to form 5-methoxy-7-nitrobenzoxazole-2-methanamine. The rate of this reaction is enhanced by the ability of the nitro group to stabilize the intermediate Meisenheimer complex.

Electrophilic Aromatic Substitution: The benzoxazole ring in this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and chloro groups. The nitro group is a strong deactivator and a meta-director, while the chloro group is a deactivator but an ortho-, para-director. organicchemistrytutor.comyoutube.com The combined effect of these groups, along with the inherent electron-deficient nature of the benzoxazole ring, makes further electrophilic substitution challenging and would likely require harsh reaction conditions. If a reaction were to occur, the position of substitution would be determined by the competing directing effects of the existing substituents.

Design and Synthesis of Analogs and Congeners

The synthesis of analogs and congeners of this compound allows for a systematic exploration of structure-activity relationships. This involves modifying the substituents on the benzoxazole core and altering the alkyl amine side chain.

Systematic Variation of Substituents on the Benzoxazole Core

The properties of the molecule can be fine-tuned by replacing the chloro and nitro groups with other substituents. This can be achieved either by starting from appropriately substituted 2-aminophenols or by chemical modification of the existing functional groups.

For example, starting with different substituted 2-aminophenols, a variety of benzoxazoles can be synthesized. organic-chemistry.org The chloro group at the 5-position could be replaced by other halogens (bromo, fluoro) or by alkyl or alkoxy groups. Similarly, the nitro group at the 7-position could be replaced by other electron-withdrawing groups like cyano or sulfonyl groups, or by electron-donating groups to modulate the electronic properties of the ring.

| Starting Material | Resulting Substituent at Position 5 | Resulting Substituent at Position 7 |

| 4-Bromo-2-amino-6-nitrophenol | Bromo | Nitro |

| 4-Methyl-2-amino-6-nitrophenol | Methyl | Nitro |

| 4-Chloro-2-amino-6-cyanophenol | Chloro | Cyano |

Modifications of the Alkyl Amine Chain

The length and nature of the linker between the benzoxazole ring and the primary amine can also be modified to create a series of homologous compounds. For instance, instead of a methanamine, one could synthesize ethanamine or propanamine derivatives. This can be achieved by using different starting materials in the synthesis of the benzoxazole core, for example, by condensing a substituted 2-aminophenol (B121084) with amino acids or their derivatives.

Furthermore, the primary amine can be incorporated into a cyclic structure, such as a piperidine (B6355638) or morpholine (B109124) ring, to create more conformationally constrained analogs. This can be accomplished by reacting a suitable precursor, such as 2-(chloromethyl)-5-chloro-7-nitrobenzoxazole, with the desired cyclic amine. nih.gov

| Modification | Example Product |

| Chain Extension | 2-(2-aminoethyl)-5-chloro-7-nitrobenzoxazole |

| Cyclization | 4-((5-chloro-7-nitrobenzoxazol-2-yl)methyl)morpholine |

Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research

An extensive search of scientific literature and chemical databases has revealed a significant lack of available research data for the specific chemical compound This compound . Consequently, it is not possible to generate a scientifically accurate and detailed article on its reactivity and derivative synthesis that adheres to the requested outline.

The specified sections for the article were:

Stereoselective Synthesis of Chiral Derivatives

No peer-reviewed studies, patents, or scholarly articles detailing the investigation of coupling reactions, polymerization potential, or the stereoselective synthesis of chiral derivatives for this compound could be located. While general information exists for the broader class of benzoxazole derivatives, this information is not specific to the requested molecule and cannot be accurately extrapolated.

The creation of an article with detailed research findings and data tables, as per the instructions, would require fabricating information, which would violate the principles of scientific accuracy and integrity. Therefore, in the absence of any specific research on this compound, the requested article cannot be provided.

Mechanistic Investigations of in Vitro Biological Interactions of 5 Chloro 7 Nitrobenzoxazole 2 Methanamine and Its Derivatives

Target Identification and Binding Affinity Studies (Cell-Free Systems)

In the realm of drug discovery, the initial step towards understanding a compound's mechanism of action is often the identification of its molecular targets. For benzoxazole (B165842) derivatives, a variety of biological targets have been proposed and investigated. For instance, some benzoxazole compounds have been shown to exhibit a high binding affinity for the 5HT3 receptor, suggesting a potential role in modulating neurotransmitter signaling. biosynth.com

Computational approaches, such as molecular docking, have been instrumental in predicting potential targets. For novel 5-nitro-1,3-benzoxazole derivatives, which are structurally related to 5-Chloro-7-nitrobenzoxazole-2-methanamine, β-tubulin has been identified as a potential target. researchgate.netresearchgate.net These in silico studies predict the binding affinities and interaction patterns of the compounds with the target protein, guiding further experimental validation. The binding energy and the formation of hydrogen bonds with surrounding amino acids are key parameters that suggest a strong interaction and potential for inhibition. researchgate.netresearchgate.net

Enzyme Inhibition or Activation Mechanisms (in vitro)

Once a target is identified, the next step is to characterize the functional effect of the compound on that target. For enzyme targets, this involves in vitro assays to determine whether the compound acts as an inhibitor or an activator and to elucidate the underlying mechanism. Benzoxazoles are recognized for their wide spectrum of biological activities, which often stem from their ability to modulate enzyme function. nih.gov

For the related 5-nitro benzoxazole derivatives, their predicted binding to β-tubulin suggests a potential role as inhibitors of microtubule polymerization, a mechanism crucial for cell division. researchgate.netresearchgate.net The specific type of inhibition (e.g., competitive, non-competitive) would be determined through kinetic studies, which are essential for understanding the precise molecular interactions.

Receptor Ligand Binding and Signal Transduction Pathway Modulation (in vitro cellular models)

Beyond enzyme interactions, benzoxazole derivatives have also been investigated for their ability to bind to cellular receptors and modulate downstream signaling pathways. As mentioned, certain benzoxazoles have been identified as antagonists of the 5HT3 receptor, which is involved in the regulation of visceral pain. biosynth.com Such findings suggest that these compounds can interfere with signal transduction cascades initiated by receptor activation.

In the context of cancer research, the modulation of signaling pathways that control cell replication and transcription is a key area of interest. The main protease of viruses, such as COVID-19, represents another potential target for benzoxazole derivatives, with implications for inhibiting viral replication. nih.gov

Investigation of Molecular Interactions with Biomolecules (e.g., DNA, RNA, Proteins)

A comprehensive understanding of a compound's mechanism requires a detailed analysis of its interactions with various biomolecules.

Spectroscopic Analysis of Binding Events (e.g., Fluorescence Quenching, Surface Plasmon Resonance)

Spectroscopic techniques provide real-time insights into the binding of small molecules to biomolecules. Fluorescence quenching is a valuable method to study these interactions. For example, the fluorescence of a molecule like carbazole (B46965) can be quenched by a charge-transfer complex, indicating a direct interaction. nih.gov While specific studies on this compound are not available, this technique could be applied to investigate its binding to proteins or nucleic acids by monitoring changes in their intrinsic fluorescence or by using fluorescently labeled derivatives.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking has been a key tool in studying benzoxazole derivatives. For novel 5-nitro benzoxazole compounds, docking studies have successfully predicted their binding to the active pocket of β-tubulin, with the predicted binding affinities correlating well with in vitro anthelmintic activity. researchgate.netresearchgate.net These simulations provide a three-dimensional view of the ligand-target interaction, highlighting key hydrogen bonds and other non-covalent interactions that stabilize the complex. researchgate.net Such studies have also been performed for other benzoxazole derivatives against targets like the COVID-19 main protease. nih.gov

Table 1: Molecular Docking Data for a 5-Nitro Benzoxazole Derivative with β-tubulin

| Parameter | Value |

| Target Protein | β-tubulin |

| Ligand | 5-nitro benzoxazole derivative |

| Predicted Binding Energy | Minimum |

| Key Interactions | Hydrogen bond formation |

Note: This data is representative of findings for related compounds, not this compound itself.

Cellular Uptake and Subcellular Localization Studies (in vitro cell lines)

Future Perspectives and Research Directions for 5 Chloro 7 Nitrobenzoxazole 2 Methanamine

Potential for Scaffold Diversification and Library Synthesis

The structure of 5-Chloro-7-nitrobenzoxazole-2-methanamine is ripe for chemical modification, making it an excellent starting point for the generation of diverse compound libraries. The primary amine of the 2-methanamine group offers a convenient handle for a wide array of chemical transformations.

Key areas for diversification include:

Acylation and Sulfonylation: The amine can be readily acylated with various acyl chlorides or activated carboxylic acids, or sulfonylated with sulfonyl chlorides, to introduce a vast range of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) by varying the steric and electronic properties of the appended groups.

Reductive Amination: Reaction with aldehydes or ketones under reductive amination conditions can generate secondary or tertiary amines, introducing further structural complexity and potentially modulating the compound's physicochemical properties, such as solubility and basicity.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group and the chloro substituent may activate the benzoxazole (B165842) core for nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups onto the aromatic ring.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then undergo its own set of derivatization reactions, such as diazotization followed by substitution, or amide/sulfonamide formation. This dramatically increases the potential chemical space that can be explored.

The creation of a focused library of analogues derived from this compound would be a valuable resource for screening against various biological targets to identify novel therapeutic agents.

Integration into Fragment-Based Drug Discovery (FBDD) or Structure-Based Drug Design (SBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.govnih.gov FBDD involves screening small, low-molecular-weight compounds (fragments) that typically bind with low affinity to a biological target. mdpi.com These initial hits are then optimized and grown into more potent drug candidates.

This compound possesses several characteristics that make it an attractive candidate for FBDD:

Low Molecular Weight: Its relatively small size fits the general criteria for a fragment.

Chemical Functionality: The presence of hydrogen bond donors and acceptors, along with a defined three-dimensional shape, provides opportunities for specific interactions with a protein's binding site.

Synthetically Tractable: As discussed in the previous section, the scaffold is amenable to synthetic modification, which is crucial for the fragment-to-lead optimization process.

Should a biological target for this compound be identified, structure-based drug design (SBDD) would be a logical next step. High-resolution structural information, for instance from X-ray crystallography of the compound bound to its target, would provide a detailed understanding of the binding interactions. This information would guide the rational design of more potent and selective analogues by modifying the scaffold to enhance these interactions. For example, the methanamine group could be extended to reach a nearby pocket in the protein, or the substituents on the aromatic ring could be altered to improve hydrophobic or electrostatic interactions.

Exploration of Materials Science Applications Based on Unique Structural Features

Benzoxazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them useful in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. ijpbs.com The unique combination of an electron-withdrawing nitro group and a halogen atom in this compound suggests potential for novel materials science applications.

Future research in this area could focus on:

Fluorescent Probes: The fluorescence properties of the benzoxazole core could be sensitive to the local environment. The methanamine group could be functionalized with specific recognition moieties to create chemosensors for detecting ions or small molecules.

Nonlinear Optical (NLO) Materials: The push-pull nature of the benzoxazole ring, potentially enhanced by the nitro group, could lead to significant NLO properties, which are of interest for applications in telecommunications and optical computing.

Polymer Science: The amine functionality allows for the incorporation of this benzoxazole derivative as a monomer into polymers such as polyamides or polyimides. This could lead to the development of new polymers with enhanced thermal stability, specific optical properties, or gas separation capabilities.

Development of Advanced Synthetic Methodologies for Related Benzoxazole Derivatives

While the synthesis of the benzoxazole core is well-established, there is always a drive towards more efficient, sustainable, and versatile synthetic methods. nih.gov The most common approach involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. globalresearchonline.netchemicalbook.com

Future research in the synthesis of derivatives related to this compound could explore:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst systems that can be easily recovered and reused are key areas of focus. nih.govorganic-chemistry.org For instance, the use of samarium triflate as a reusable acid catalyst in aqueous media has been reported for the synthesis of benzoxazoles. organic-chemistry.org

Catalytic Systems: A variety of catalysts, including those based on copper, palladium, and zinc, have been employed to facilitate benzoxazole synthesis. ijpbs.com The development of novel nanocatalysts or dual catalytic systems could offer improved yields and milder reaction conditions.

One-Pot Reactions: Designing multi-component, one-pot reactions where the benzoxazole core is formed and functionalized in a single synthetic operation would significantly improve efficiency and reduce waste.

Below is a table summarizing some modern synthetic approaches for benzoxazole derivatives:

| Catalyst/Reagent | Starting Materials | Key Features |

| Samarium triflate | o-aminophenols and aldehydes | Reusable catalyst, aqueous medium, mild conditions. organic-chemistry.org |

| Copper Iodide (CuI) and Brønsted Acid | o-aminophenols and β-diketones | Good tolerance of various substituents. |

| Palladium catalyst | o-aminophenol and isocyanides | Provides access to 2-aminobenzoxazoles. ijpbs.com |

| CuO nanoparticles | o-bromoarylamides | Intramolecular cyclization, heterogeneous catalyst. chemicalbook.com |

| Green Methods (e.g., LAIL@MNP) | 2-aminophenols and aromatic aldehydes | Solvent-free sonication, recyclable catalyst. nih.gov |

LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported into Fe3O4 nanoparticles

Synergistic Research with Computational and Experimental Methodologies

The integration of computational chemistry with experimental studies can significantly accelerate the research and development of new benzoxazole derivatives. researchgate.net Computational methods can provide valuable insights into the structural, electronic, and biological properties of molecules, thereby guiding experimental efforts.

Future synergistic research could involve:

Molecular Docking: If a biological target for this compound is identified, molecular docking studies can predict the binding mode and affinity of a library of its virtual derivatives. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a range of molecular properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be correlated with reactivity and biological activity. mdpi.com DFT can also be used to predict spectroscopic properties, aiding in the characterization of newly synthesized compounds.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues has been synthesized and their biological activity measured, QSAR models can be developed to correlate chemical structure with activity. These models can then be used to predict the activity of new, unsynthesized compounds.

By combining these computational approaches with traditional experimental work, a more rational and efficient exploration of the potential of this compound and its derivatives can be achieved.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-Chloro-7-nitrobenzoxazole-2-methanamine, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with precursor optimization. For example, derivatives like 2-chloro-5-nitrobenzoic acid (similar to compounds in ) can be functionalized via nucleophilic substitution or condensation reactions.

- Step 2 : Use factorial design ( ) to test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, thionyl chloride in dichloromethane at 50°C (as in ) yields higher purity intermediates.

- Step 3 : Monitor reaction progress via TLC (silica gel G plates with ethyl acetate:methanol:water = 10:1:1) and confirm purity via melting point analysis ( ).

- Table 1 : Example Optimization Parameters

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | DCM | 50 | 4 | 78 |

| Oxalyl chloride | DMF | 20 | 12 | 65 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Step 1 : Use NMR (¹H/¹³C) to confirm substituent positions. For nitro and chloro groups, expect deshielding in aromatic regions (δ 7.5–8.5 ppm for nitro; δ 6.8–7.2 ppm for chloro).

- Step 2 : Employ mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]⁺ = 242.6 g/mol).

- Step 3 : Analyze electronic properties via DFT calculations (e.g., HOMO-LUMO gaps using Gaussian or COMSOL, as in ).

Q. What stability challenges arise during storage or handling of this compound?

- Methodological Answer :

- Step 1 : Conduct accelerated stability studies under varying conditions (light, humidity, temperature). For example, store at -20°C in amber vials ( recommends similar storage for nitrobenzoxazoles).

- Step 2 : Monitor decomposition via HPLC (C18 column, acetonitrile:water = 70:30). Nitro groups may hydrolyze under high humidity, forming nitroso byproducts.

Advanced Research Questions

Q. How can computational methods (e.g., AI or quantum chemistry) guide the design of derivatives with enhanced pharmacological activity?

- Methodological Answer :

- Step 1 : Use ICReDD’s reaction path search methods ( ) to predict regioselectivity in functionalization.

- Step 2 : Train ML models on benzothiazole analogs ( ) to correlate substituent effects (e.g., nitro vs. methoxy) with bioactivity (e.g., IC₅₀ for anti-inflammatory targets).

- Table 2 : Example Computational Parameters

| Software | Algorithm | Target Property | Outcome |

|---|---|---|---|

| Gaussian | DFT/B3LYP | HOMO-LUMO Gap | 3.2 eV |

| COMSOL | Multiphysics | Solubility | 0.12 mg/mL |

Q. What mechanisms explain the anti-inflammatory activity of this compound derivatives?

- Methodological Answer :

- Step 1 : Perform in vitro COX-2 inhibition assays ( references similar protocols). Use indomethacin as a positive control.

- Step 2 : Validate selectivity via molecular docking (AutoDock Vina) against COX-1/COX-2 crystal structures. Nitro groups may enhance π-π stacking with Tyr385 in COX-2.

- Step 3 : Cross-validate with in vivo carrageenan-induced edema models ( ).

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodological Answer :

- Step 1 : Re-examine sample purity via HPLC-MS ( ). Impurities like 5-chloro-2-nitrobenzoic acid ( ) may cause signal overlap.

- Step 2 : Perform XRD to confirm crystal packing effects (e.g., nitro group planarity).

- Step 3 : Use collaborative platforms ( ) to share raw data for peer validation.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Step 1 : Replicate protocols with strict adherence to stoichiometry (e.g., 1.2 eq SOCl₂ in ).

- Step 2 : Use design of experiments (DoE) to identify critical variables (e.g., moisture sensitivity in ’s thionyl chloride method).

- Step 3 : Publish raw data (TLC images, NMR spectra) via platforms like Zenodo for transparency ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.